molecular formula C22H18ClFN2O3S B2532855 4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-59-7

4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2532855
CAS No.: 892360-59-7
M. Wt: 444.91
InChI Key: YOBPWLDWOJWHGY-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a substituted benzothiadiazinone derivative characterized by a central 1,2,4-thiadiazine ring fused to a benzene moiety. The compound features a 2-chloro-4-fluorobenzyl group at the 4-position and a 2,4-dimethylphenyl substituent at the 2-position.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-14-7-10-19(15(2)11-14)26-22(27)25(13-16-8-9-17(24)12-18(16)23)20-5-3-4-6-21(20)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPWLDWOJWHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern:

  • 4-Position : 2-Chloro-4-fluorobenzyl group (electron-withdrawing substituents).
  • 2-Position : 2,4-Dimethylphenyl (electron-donating methyl groups).

Comparisons with structurally related analogs are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Synthetic Features/Applications
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide 4-Bromo-3,5-dimethylphenoxy (4) C₁₃H₁₆BrNO₃S 354.24 Synthesized via ring-opening reactions; moderate yield (66%)
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Fluorobenzyl (2), 4-(methylsulfanyl)phenyl (4) C₂₀H₁₆FN₃O₃S₂ 429.48 Pyridine-fused thiadiazine; potential CNS activity inferred from structural analogs
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Chlorobenzyl (4), 4-methoxyphenyl (2) C₂₂H₁₈ClNO₄S 443.90 Enhanced solubility due to methoxy group; used in kinase inhibition studies
Target Compound 2-Chloro-4-fluorobenzyl (4), 2,4-dimethylphenyl (2) C₂₃H₁₉ClFNO₃S 467.92 Hypothesized improved metabolic stability due to fluorine substitution

Key Findings from Comparative Analysis

Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound introduces both halogenated electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets compared to purely brominated or chlorinated analogs (e.g., ).

Synthetic Challenges: The target compound’s synthesis likely requires regioselective benzylation and oxidation steps similar to those described for 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (e.g., NaH-mediated alkylation, POCl₃-assisted cyclization) . However, fluorine incorporation may necessitate specialized fluorinating agents.

The fluorine atom may reduce metabolic degradation rates, as seen in fluorinated pharmaceuticals (e.g., ciprofloxacin) .

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